
An In-depth Technical Guide to the
Pharmacological Properties of NBQX Disodium

Salt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NBQX disodium

Cat. No.: B2705221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) disodium salt is a potent,

selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid

(AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the

pharmacological properties of NBQX disodium salt, including its mechanism of action, binding

affinities, and significant in vitro and in vivo effects. Detailed experimental protocols for key

assays are provided, and signaling pathways and experimental workflows are visually

represented. All quantitative data have been consolidated into structured tables for ease of

reference. This document is intended to serve as a thorough resource for researchers and

professionals in the fields of neuroscience and drug development.

Introduction
NBQX is a quinoxalinedione derivative that has been instrumental in elucidating the

physiological and pathological roles of AMPA and kainate receptors, the primary mediators of

fast excitatory synaptic transmission in the central nervous system (CNS).[1] Its disodium salt

form offers enhanced water solubility, making it a preferred compound for in vivo research.[2]

NBQX has demonstrated significant neuroprotective, anticonvulsant, and antinociceptive
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properties in a variety of preclinical models, highlighting its therapeutic potential for

neurological disorders characterized by excitotoxicity.[2][3][4]

Mechanism of Action
NBQX functions as a competitive antagonist at the glutamate binding site of both AMPA and

kainate receptors.[1][5] By competitively inhibiting the binding of the endogenous agonist

glutamate, NBQX prevents the conformational change in the receptor that leads to ion channel

opening, thereby blocking the influx of Na+ and Ca2+ ions. This action effectively reduces

postsynaptic depolarization and neuronal excitation.[6]

Mechanism of NBQX Action at the Synapse.

Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of NBQX disodium salt,

providing a comparative overview of its binding affinities and effective doses in various

experimental settings.

Table 1: In Vitro Binding and Potency
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Parameter
Receptor/Assa
y

Value Species Reference

IC50 AMPA Receptor 0.15 µM Not Specified [2][7]

IC50 Kainate Receptor 4.8 µM Not Specified [2][7]

IC50
AMPA-evoked

currents
~0.4 µM

Mouse cortical

neurons
[8]

Ki (vs. Kainate)
Kainate/AMPA

Receptor
78 nM

Rat cortex

mRNA in

Xenopus oocytes

[9]

Ki (vs. AMPA)
Kainate/AMPA

Receptor
63 nM

Rat cortex

mRNA in

Xenopus oocytes

[9]

pA2 (vs. Kainate)
Kainate/AMPA

Receptor
7.17

Rat cortex

mRNA in

Xenopus oocytes

[9]

pA2 (vs. AMPA)
Kainate/AMPA

Receptor
7.05

Rat cortex

mRNA in

Xenopus oocytes

[9]

Table 2: In Vivo Efficacy and Dosing
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Effect Animal Model Dose Route Reference

Anticonvulsant
Rat kindling

model
10-40 mg/kg i.p. [8]

Anticonvulsant
Mouse maximal

electroshock
Not Specified Not Specified

Neuroprotection
Rat focal

ischemia
30 mg/kg i.v. bolus [10]

Neuroprotection
Rat pup

hypoxia/ischemia
20 mg/kg i.p. [11]

Reduced Alcohol

Intake

Male C57BL/6J

mice
30 mg/kg i.p. [6]

Antinociceptive Rat formalin test Not Specified Intrathecal [12]

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recording in Brain Slices
This protocol is designed to assess the effect of NBQX on excitatory postsynaptic currents

(EPSCs) in neurons within acute brain slices.

A. Brain Slice Preparation:

Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-

cold, carbogenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based).

Rapidly dissect the brain and place it in the ice-cold slicing solution.

Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-400 µm

thick) of the desired brain region (e.g., hippocampus or cortex).

Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF)

heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at

least 1 hour.
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B. Recording Procedure:

Transfer a slice to the recording chamber on the microscope stage, continuously perfused

with carbogenated aCSF.

Pull a patch pipette from borosilicate glass (resistance 3-7 MΩ) and fill it with an intracellular

solution (e.g., K-Gluconate based).

Under visual guidance, approach a neuron with the patch pipette while applying positive

pressure.

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the neuron at a holding potential of -70 mV to record EPSCs.

Use a stimulating electrode to evoke synaptic responses in an afferent pathway (e.g.,

Schaffer collaterals for CA1 pyramidal neurons).

Establish a stable baseline recording of evoked EPSCs for at least 10 minutes.

Bath-apply NBQX disodium salt at the desired concentration (e.g., 10 µM) by adding it to

the perfusion aCSF.

Record the effect of NBQX on the amplitude and kinetics of the EPSCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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